molecular formula C8H10ClN B1349891 4-Chloro-2-methylbenzylamine CAS No. 27917-11-9

4-Chloro-2-methylbenzylamine

Cat. No.: B1349891
CAS No.: 27917-11-9
M. Wt: 155.62 g/mol
InChI Key: WTSJOJUKDNGALK-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzylamine is an organic compound with the molecular formula C8H10ClN. It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the fourth position and a methyl group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-methylbenzylamine can be synthesized through several methods. One common approach involves the reduction of 4-chloro-2-methylbenzyl chloride using ammonia or an amine under catalytic hydrogenation conditions. Another method includes the reductive amination of 4-chloro-2-methylbenzaldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methylbenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-Chloro-2-methylbenzylamine exhibit significant antimicrobial properties. For instance, research on benzofuroxan derivatives containing aromatic amines showed that they effectively suppressed bacterial biofilm growth and displayed fungistatic activity against M. nivale isolates . These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound's derivatives have also been evaluated for anticancer activity. In vitro studies revealed that certain benzofuroxan derivatives containing this compound moieties exhibited selective toxicity towards cancer cell lines such as MCF-7 and M-HeLa while showing lower toxicity towards normal liver cells compared to established chemotherapeutics like Doxorubicin . This highlights its potential as a lead compound in cancer therapy.

Polyurethane Production

This compound is utilized in the production of polyurethane materials. It acts as a curing agent and cross-linking agent, enhancing the mechanical properties of polyurethane products used in various applications such as automotive parts, sporting goods, and insulation materials . The compound's ability to form stable linkages contributes to the durability and performance of these materials.

Chiral Derivatization Reagent

In analytical chemistry, this compound can serve as a chiral derivatization reagent for gas chromatography (GC). Its application allows for the determination of enantiomeric excess in racemic mixtures, which is crucial for assessing the purity of chiral compounds in pharmaceutical formulations . This property is particularly valuable in drug development where chirality plays a significant role in efficacy and safety.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntimicrobial and anticancer activities; potential drug development
Material ScienceUsed as a curing agent in polyurethane production
Analytical ChemistryChiral derivatization reagent for GC

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzofuroxan derivatives demonstrated that compounds containing this compound significantly inhibited biofilm formation by pathogenic bacteria. The research highlighted the structure-activity relationship (SAR) that could guide future modifications to enhance efficacy against resistant strains .

Case Study 2: Cancer Cell Selectivity

In vitro tests on cancer cell lines revealed that specific derivatives of this compound exhibited high selectivity towards MCF-7 cells while minimizing toxicity to normal cells. This selectivity indicates the potential for developing targeted therapies that reduce side effects associated with traditional chemotherapy .

Mechanism of Action

The mechanism of action of 4-chloro-2-methylbenzylamine involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Chloro-N-methylbenzylamine: Similar in structure but with a different substitution pattern.

    4-Chloro-2-methylbenzoic acid: An acid derivative with similar substituents.

    4-Chloro-2-methylbenzaldehyde: An aldehyde derivative with similar substituents

Uniqueness: 4-Chloro-2-methylbenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research studies .

Biological Activity

4-Chloro-2-methylbenzylamine is a substituted benzylamine that has garnered attention due to its diverse biological activities. This compound, characterized by its chlorine and methyl substitutions, shows potential in various pharmacological applications, including antioxidant properties and interactions with specific enzymes.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study analyzing the radical scavenging activity (RSA) of various benzylamine derivatives found that this compound demonstrated effective hydrogen-donating ability, which stabilizes free radicals. The antioxidant activity was measured using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, revealing that the compound's effectiveness was temperature-dependent, with optimal activity at 303.15 K .

Table 1: Radical Scavenging Activity of Benzylamine Derivatives

Compound% RSA (298.15 K)% RSA (303.15 K)% RSA (308.15 K)
2-ChlorobenzylamineHighHighestModerate
3-ChlorobenzylamineModerateHighModerate
This compound ModerateHigh Moderate
BenzylamineLowLowLow

Enzyme Interaction

This compound has been studied for its interactions with various enzymes. For instance, it acts as a selective amine substrate for transaminases, demonstrating good specific activity in converting various amines . This property suggests potential applications in biocatalysis and synthetic organic chemistry.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be understood through structure–activity relationship studies. The presence of the chlorine atom in the para position relative to the amine group enhances the compound's electron-withdrawing properties, which can influence its interaction with biological targets.

Table 2: Structure–Activity Relationship Analysis

Substituent PositionCompoundBiological Activity
ParaThis compoundHigh antioxidant activity
Meta3-ChlorobenzylamineModerate antioxidant activity
Ortho2-ChlorobenzylamineLower antioxidant activity

Case Studies

  • Antioxidant Efficacy : A study highlighted the significant antioxidant properties of this compound compared to other benzylamines, demonstrating its potential use in protecting cells from oxidative stress .
  • Enzymatic Activity : Research on transaminases indicated that this compound could serve as an effective substrate, showcasing its utility in enzymatic transformations and biocatalysis .

Properties

IUPAC Name

(4-chloro-2-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTSJOJUKDNGALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50373998
Record name 4-Chloro-2-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27917-11-9
Record name 4-Chloro-2-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50373998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27917-11-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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